molecular formula C20H23FN2O B1265670 Butropipazone CAS No. 2354-61-2

Butropipazone

Cat. No. B1265670
CAS RN: 2354-61-2
M. Wt: 326.4 g/mol
InChI Key: QPHRVUMZLUQZGU-UHFFFAOYSA-N
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Description

Butropipazone (also known as Butropium bromide) is a synthetic anticholinergic drug that is used to treat chronic obstructive pulmonary disease (COPD). It belongs to the group of drugs known as anticholinergics, which are used to reduce the activity of the parasympathetic nervous system. Butropipazone is a long-acting muscarinic antagonist, meaning it antagonizes the action of acetylcholine on muscarinic receptors. It is also a bronchodilator, meaning it helps to open the airways and reduce airway resistance.

Scientific Research Applications

  • Anesthetic Regimens in Intestinal Drug Absorption Studies :

    • Research involving the use of anesthetics in single-pass intestinal perfusion (SPIP) experiments for studying intestinal drug absorption in rats has included the use of butorphanol, a derivative of butropipazone. The study found that the combination of ketamine/xylazine/butorphanol did not affect drug absorption significantly while reducing induction time and stress, making it a preferable choice for such studies (Saphier et al., 2020).
  • Neuroleptic Activity in Psychiatric Research :

    • In neuroleptic activity research, butropipazone has been used as a reference drug. A study on 5-Piperazinylalkyl-2(3H)-oxazolones, a class of neuroleptic compounds, compared their activity against butropipazone and other reference drugs. They found that certain compounds in this class had a greater activity than butropipazone and fluanisone, offering insights into potentially more effective neuroleptic agents (Cascio et al., 1989).
  • Seizure Control in Nerve Agent-Induced Cases :

    • A study on seizure control critical for neuroprotection and survival in nerve agent-induced seizures referenced butropipazone in its investigation of the efficacy of various anticonvulsants. This research offers valuable insights into emergency medical interventions and the treatment of neurotoxic exposures (Shih et al., 2003).
  • Analysis in Drug Research and Development :

    • Drug discovery and development often involve comparative analyses of existing drugs, where butropipazone might be used as a reference. A historical perspective on drug discovery emphasizes the role of chemistry and pharmacology, and such comparative analyses play a crucial role in developing new therapeutic agents (Drews, 2000).
  • Antipsychotics and Muscarinic Receptor Interaction :

    • Research into the interaction of antipsychotic drugs with muscarinic acetylcholine receptors, where drugs like butropipazone are used for comparative studies, can provide insights into their pharmacological profiles. This knowledge is crucial in understanding the side effects and therapeutic potentials of these drugs (Richelson, 1977).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRVUMZLUQZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178122
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butropipazone

CAS RN

2354-61-2
Record name Butropipazone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butropipazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butropipazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
N Farrell, TTB Ha, JP Souchard… - Journal of medicinal …, 1989 - ACS Publications
… In particular the activity of 4-(4-fluorophenyl)-5-[2-[4-(3, 5-dichlorophenyl)-lpiperazinyl] ethyl]-2 (3//)-oxazolone (14) was greater than that of butropipazone and fluanisone, while of the …
Number of citations: 245 pubs.acs.org
G Cascio, E Manghisi, G Fregnan - Journal of medicinal chemistry, 1989 - ACS Publications
… In particular the activity of 4-(4-fluorophenyl)-5-[2-[4-(3, 5-dichlorophenyl)-lpiperazinyl] ethyl]-2 (3//)-oxazolone (14) was greater than that of butropipazone and fluanisone, while of the …
Number of citations: 27 pubs.acs.org
E Okkerse, AD Leenheer… - Journal of the Association …, 1971 - academic.oup.com
Isolation and crystallization procedures have been developed for butyrophenones as free substances and from pharmaceutical formulations, namely ampoules, coated tablets, drops, …
Number of citations: 5 academic.oup.com
G Cascio, E Manghisi, R Porta… - Journal of medicinal …, 1985 - ACS Publications
… )-l-(4-fluorophenyl)-l-butanone (butropipazone, a neuroleptic chemically related to the new … oxygenated function at thecarbon adjacent to the carbonyl group of butropipazone paused …
Number of citations: 9 pubs.acs.org
GB Fregnan, M Vidali - Pharmacology, 1977 - karger.com
… LR 511, chlorpromazine, butropipazone, floropipamide and diazepam were weighed as bases and kept in suspension with arabic gum in different concentrations in order to administer …
Number of citations: 4 karger.com
PAJ Janssen, WFM Van Bever - Handbook of Psychopharmacology …, 1978 - Springer
Shortly after the synthesis (Charpentier, 1950) and pharmacological evaluation of chlorpromazine (Courvoisier et al., 1952), this phenothiazine derivative was recognized to be a most …
Number of citations: 60 link.springer.com
D UTYLPIPERIDINES - Handbook of - Springer
Shordyafter the synthesis (Charpentier, 1950) and pharmacological evaluation of chlorpromazine (Courvoisier et at., 1952), this phenothiazine derivative was recognized to be a most …
Number of citations: 0 link.springer.com
S Fielding, H Lal - … of Psychopharmacology: Volume 10: Neuroleptics and …, 1978 - Springer
The term “neuroleptic” was proposed by Jean Delay and Pierre Deniker in 1955 to the French Academy of Medicine. Delay and Deniker defined a neuroleptic as an agent which …
Number of citations: 104 link.springer.com
JS Driscoll, NR Melnick, FR Quinn… - Cancer treatment …, 1978 - books.google.com
Compounds with known psychotropic properties were tested for activity in murine ip L1210 leukemia and B16 melanoma in a protocol designed to obtain leads for new antitumor agents …
Number of citations: 105 books.google.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com

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